molecular formula C10H11BrO2 B3247903 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- CAS No. 1824055-69-7

2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy-

Cat. No.: B3247903
CAS No.: 1824055-69-7
M. Wt: 243.10 g/mol
InChI Key: NNLXGLJKKUAJLL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s structure includes a bromine atom at the 4th position, a methoxy group at the 8th position, and a dihydro configuration at the 3,4 positions, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- typically involves the bromination of a precursor benzopyran compound. One common method is the bromination of 3,4-dihydro-8-methoxy-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The dihydro configuration can be reduced to form fully saturated benzopyran derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-substituted benzopyran derivatives.

    Oxidation: Formation of benzopyran-4,5-quinones.

    Reduction: Formation of fully saturated benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing drugs with anti-inflammatory, anti-cancer, and anti-viral properties.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- involves its interaction with specific molecular targets. The methoxy group and bromine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Known for its anti-inflammatory properties.

    1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2-indole]: A photochromic dye used in various applications.

    3-Halogeno-2H-1-benzopyran-2-ones: Undergo similar substitution and oxidation reactions.

Uniqueness

2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

4-bromo-8-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXGLJKKUAJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242526
Record name 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824055-69-7
Record name 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824055-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy-
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